Gamabufotalin is a natural product found in Bufo bufo, Bufotes viridis, and other organisms with data available.
Gamabufotalin
CAS No.: 465-11-2
Cat. No.: VC21346363
Molecular Formula: C24H34O5
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 465-11-2 |
---|---|
Molecular Formula | C24H34O5 |
Molecular Weight | 402.5 g/mol |
IUPAC Name | 5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
Standard InChI | InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1 |
Standard InChI Key | FMTLOAVOGWSPEF-KJRPADTMSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O |
Canonical SMILES | CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Chemical Identification and Structural Properties
Gamabufotalin is a bufadienolide compound with the molecular formula C₂₄H₃₄O₅ and a molecular weight of 402.52 Daltons . It is identified by the Chemical Abstracts Service (CAS) Registry Number 465-11-2 and is known by several synonyms including Gamabufagin, Gamabufogenin, and 3β,11α,14-Trihydroxy-5β-bufa-20,22-dienolide . The compound features a characteristic steroid-like structure with a six-membered lactone ring at the C-17 position, which is a defining structural element of bufadienolide compounds.
The chemical structure of Gamabufotalin contains three hydroxyl groups at positions 3, 11, and 14, which contribute to its biological activities and physicochemical properties. The IUPAC standard name is Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3β,5β,11α)-, reflecting its stereochemical configuration .
Table 1.1: Physical and Chemical Properties of Gamabufotalin
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₄O₅ |
Molecular Weight | 402.52 |
Physical Appearance | White to off-white crystalline powder |
Melting Point | 254°C |
Boiling Point | 595.8±50.0°C (Predicted) |
Density | 1.289±0.06 g/cm³ (Predicted) |
pKa | 14.52±0.70 (Predicted) |
Optical Activity | -13±219 (c 0.931, methanol) |
Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents |
Natural Sources and Isolation
Gamabufotalin is primarily isolated from the secretions of toads, particularly from traditional Chinese medicine preparations known as "Chansu" . Chansu has been used in traditional Chinese medicine for centuries and is derived from the dried venom secreted by the skin glands of toads belonging to the Bufonidae family, most commonly Bufo bufo gargarizans or Bufo melanostictus.
The compound is extracted using various chromatographic techniques that separate the bufadienolide compounds from the complex mixture of toad venom. Its isolation and purification have been optimized over the years to ensure high purity for both research and potential medicinal applications. Modern analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the identity and purity of isolated Gamabufotalin. Commercial preparations of Gamabufotalin are typically offered with purities exceeding 99%, as evidenced by analysis certificates .
Pharmacological Mechanisms of Action
Research has revealed that Gamabufotalin (sometimes referred to as CS-6 in scientific literature) exerts its biological effects through multiple molecular mechanisms and targets. These mechanisms primarily involve inflammatory and apoptotic pathways that are critical in cancer development and progression.
Anti-inflammatory Activity
One of the primary mechanisms through which Gamabufotalin exerts its anticancer effects is by suppressing cyclooxygenase-2 (COX-2) expression. Studies have demonstrated that Gamabufotalin strongly inhibits COX-2 expression by targeting the IκB kinase β (IKKβ)/Nuclear Factor-κB (NF-κB) signaling pathway . Specifically, it inhibits the phosphorylation of IKKβ by targeting its ATP-binding site, thereby preventing the activation of NF-κB and subsequent recruitment of the transcriptional co-activator p300 to the COX-2 promoter . This mechanism is significant because COX-2 overexpression is associated with inflammation and cancer progression in various malignancies.
Apoptosis Induction
Gamabufotalin induces programmed cell death (apoptosis) in cancer cells through multiple pathways. Research has shown that it activates the cytochrome c-dependent apoptotic pathway, leading to the activation of caspases and subsequent apoptosis . Additionally, Gamabufotalin treatment results in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis . The compound has also been observed to enhance apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in breast cancer cells .
Cell Cycle Regulation
Gamabufotalin has been shown to induce G2/M cell cycle arrest in various cancer cell lines . This activity is particularly potent in glioblastoma cells, where Gamabufotalin treatment leads to downregulation of cell cycle regulatory proteins including cell division cycle 25C (cdc25C), Cyclin B1, cell division cycle 2 (cdc2), and survivin . The ability to arrest cells at the G2/M phase prevents cancer cells from completing mitosis and proliferating.
Autophagy Modulation
Recent studies have revealed that Gamabufotalin can induce cytoprotective autophagy in hepatocellular carcinoma cells through the mammalian target of rapamycin (mTOR)–UNC-51-like kinase 1 (ULK1) signaling pathway . This is evidenced by the downregulation of p62 and upregulation of the ratio of LC3-II to LC3-I, which are markers of autophagy . Interestingly, inhibition of autophagy using chloroquine or the mTOR activator MHY1485 enhances Gamabufotalin-induced apoptosis, suggesting that the autophagy induced by Gamabufotalin serves as a protective mechanism for cancer cells .
Angiogenesis Inhibition
Gamabufotalin has been found to inhibit angiogenesis (the formation of new blood vessels) by inhibiting the activation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathways . Angiogenesis is a critical process for tumor growth and metastasis, making this an important mechanism for Gamabufotalin's anticancer activity.
Anticancer Activities in Specific Malignancies
Hepatocellular Carcinoma
Studies on hepatocellular carcinoma (HCC) have demonstrated that Gamabufotalin significantly reduces cell viability, inhibits colony formation, and promotes apoptosis in Hep3B and Huh7 liver cancer cell lines . In vivo studies using xenograft models have shown that Gamabufotalin inhibits HCC tumor growth without causing toxicity to normal tissues .
The mechanism involves the induction of cytoprotective autophagy through the mTOR-ULK1 signaling pathway, alongside activation of caspase-3 and PARP-mediated apoptosis . Notably, combining Gamabufotalin with autophagy inhibitors like chloroquine enhances its apoptotic effects, suggesting a potential combination therapy approach for HCC .
Lung Cancer
In non-small cell lung cancer (NSCLC) models, Gamabufotalin has shown promising anticancer activity by suppressing COX-2 expression through the IKKβ/NF-κB signaling pathway . The compound induces apoptosis by activating the cytochrome c and caspase-dependent apoptotic pathway in lung cancer cells .
In vivo studies using xenograft mice models demonstrated that Gamabufotalin treatment significantly decreased the protein levels of COX-2 and phosphorylated p65 NF-κB in tumor tissues, resulting in reduced tumor weight and size . These findings suggest that Gamabufotalin has potential as a therapeutic agent for COX-2-mediated diseases such as lung cancer.
Glioblastoma
Gamabufotalin exhibits selective cytocidal effects against glioblastoma cells, with research showing that human glioblastoma U-87 cells are more sensitive to Gamabufotalin than U-251 cells . The IC50 value of Gamabufotalin in U-87 cells (64.8 ± 6.8 nM) is significantly lower than in U-251 cells (162 ± 44.3 nM), indicating greater potency in the former .
Table 4.1: IC50 Values of Gamabufotalin in Glioblastoma Cell Lines
Cell Line | IC50 Value (nM) |
---|---|
U-87 | 64.8 ± 6.8 |
U-251 | 162 ± 44.3 |
Treatment with Gamabufotalin induces G2/M cell cycle arrest in glioblastoma cells, with the effect being more pronounced in U-87 cells where G2/M arrest reaches a plateau at concentrations of 100 nM . The molecular mechanism involves downregulation of cell cycle regulatory proteins including cdc25C, Cyclin B1, cdc2, and survivin .
Synergistic Combinations with Other Therapeutic Agents
An important aspect of Gamabufotalin research is its potential for use in combination therapies. Studies have shown that combining Gamabufotalin with other therapeutic agents can produce synergistic effects, enhancing anticancer efficacy while potentially reducing toxicity.
Combination with Arsenite
Research has demonstrated that Gamabufotalin exhibits synergistic cytotoxicity when combined with arsenite (As III) against glioblastoma U-87 cells . Combination index (CI) values less than 1 were observed for various concentrations of these compounds, indicating synergistic interactions . Importantly, this combination showed selective cytotoxicity against cancer cells while exhibiting much less cytotoxicity toward normal human peripheral blood mononuclear cells .
Table 5.1: Combination Index (CI) Values for Arsenite and Gamabufotalin in U-87 Cells
Arsenite (μM) | Gamabufotalin (nM) | CI Value | Interpretation |
---|---|---|---|
1 | 20 | <1 | Synergistic |
1 | 50 | <1 | Synergistic |
2 | 20 | <1 | Synergistic |
2 | 50 | <1 | Synergistic |
The mechanisms underlying this synergistic effect involve enhanced G2/M cell cycle arrest, increased necrosis, and modulation of autophagy . Interestingly, a p38 mitogen-activated protein kinase (MAPK) inhibitor (SB203580) further intensified the cytotoxicity of the combined regimen, suggesting that p38 MAPK plays a protective role in glioblastoma cells treated with this combination .
Combination with Autophagy Modulators
Studies on hepatocellular carcinoma have revealed that the cytoprotective autophagy induced by Gamabufotalin can be targeted to enhance its anticancer efficacy . Combining Gamabufotalin with autophagy inhibitors such as chloroquine or the mTOR activator MHY1485 blocked autophagy and significantly enhanced Gamabufotalin-induced apoptosis . This strategy represents a potential approach to overcome resistance mechanisms and improve therapeutic outcomes in cancer treatment.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume